molecular formula C10H15FN2O2 B1320033 (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate CAS No. 426844-76-0

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B1320033
CAS No.: 426844-76-0
M. Wt: 214.24 g/mol
InChI Key: QAKRZINKSNCLEV-YUMQZZPRSA-N
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Description

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of scientific research. It is known for its unique structural properties, which include a cyano group, a fluorine atom, and a tert-butyl ester group attached to a pyrrolidine ring. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Cyano Group Introduction: The cyano group is introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

    Esterification: The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and suitable acid catalysts.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its binding affinity and selectivity. The compound can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4S)-tert-Butyl 2-cyano-4-chloropyrrolidine-1-carboxylate
  • (2S,4S)-tert-Butyl 2-cyano-4-bromopyrrolidine-1-carboxylate
  • (2S,4S)-tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate

Uniqueness

(2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom enhances the compound’s stability, lipophilicity, and bioavailability compared to its analogs with different substituents.

Properties

IUPAC Name

tert-butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAKRZINKSNCLEV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594009
Record name tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426844-76-0
Record name tert-Butyl (2S,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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